Z-Val-Lys-Met-AMC is a synthetic peptide substrate extensively utilized in biochemical research, particularly for its role as a fluorogenic substrate. Upon enzymatic cleavage, it releases a fluorescent signal, making it an essential tool for detecting the activity of various proteases, such as cathepsin B and amyloid A4-generating enzyme. The compound's structure consists of a sequence of amino acids protected by a benzyloxycarbonyl group, which enhances its stability and specificity in biochemical assays .
Z-Val-Lys-Met-AMC is classified under fluorogenic substrates and peptide substrates. It is primarily sourced from chemical synthesis companies that specialize in peptide synthesis and biochemicals for research applications. The compound is significant in studies related to protease activity and has applications in neurobiology, particularly concerning Alzheimer's disease research .
The synthesis of Z-Val-Lys-Met-AMC predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Z-Val-Lys-Met-AMC features a specific sequence of amino acids with a benzyloxycarbonyl protecting group. The molecular formula can be represented as .
Z-Val-Lys-Met-AMC undergoes several chemical reactions:
Z-Val-Lys-Met-AMC acts as a substrate for proteases. When cleaved by these enzymes, the peptide bond between the amino acids and the AMC moiety is broken, resulting in the release of AMC. This release generates a measurable fluorescent signal, which can be quantified to assess protease activity.
Z-Val-Lys-Met-AMC has several scientific applications:
Z-Val-Lys-Met-AMC (benzyloxycarbonyl-L-valyl-L-lysyl-L-methionine-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate extensively employed in protease research. Its design incorporates the cleavage site recognition sequence for several proteolytically important enzymes coupled to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic hydrolysis releases free AMC, detectable by excitation at 360-380 nm and emission at 440-460 nm, providing a sensitive real-time readout of protease activity [1] [2] [5].
Z-Val-Lys-Met-AMC serves as a specific diagnostic tool for measuring the chymotrypsin-like (CT-L) activity of the proteasome complex. The proteasome, a multicatalytic protease central to intracellular protein degradation, possesses three primary catalytic activities: caspase-like (C-L), trypsin-like (T-L), and chymotrypsin-like (CT-L). The CT-L activity resides within the β5 subunit (or its immunoproteasome counterpart β5i) [6] [10]. Cleavage of Z-Val-Lys-Met-AMC occurs at the Met-AMC bond, liberating the highly fluorescent AMC moiety. This substrate sensitivity allows for the quantification of proteasomal CT-L activity in complex biological samples and the evaluation of proteasome inhibitors like bortezomib. Studies utilizing this substrate have revealed that malignant cells often exhibit elevated basal CT-L activity correlating with intrinsic sensitivity to proteasome inhibition [6] [8].
Table 1: Key Characteristics of Z-Val-Lys-Met-AMC
Property | Value/Specification | Source/Reference |
---|---|---|
CAS Number | 141223-71-4 | [1] [2] [5] |
Molecular Formula | C₃₄H₄₅N₅O₇S | [1] [5] [7] |
Molecular Weight | 667.82 g/mol | [1] [2] [5] |
Sequence (3-letter) | Z-Val-Lys-Met-AMC | [2] [5] [9] |
Sequence (1-letter) | Z-VKM-AMC | [2] [7] |
Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [1] [2] [5] |
Excitation/Emission | 360-380 nm / 440-460 nm | [2] [5] |
Primary Enzyme Targets | Proteasome (CT-L activity), Cathepsin B, A4GE | [1] [2] |
Beyond the proteasome, Z-Val-Lys-Met-AMC is a critical tool for investigating Amyloid A4-Generating Enzyme (A4GE) activity. A4GE encompasses enzymes involved in generating the neurotoxic amyloid-beta (Aβ) peptides central to Alzheimer's disease (AD) pathology. The substrate's sequence (VKM) corresponds to amino acids 669-671 of the Amyloid Precursor Protein (APP), positioning it near the wild-type β-secretase cleavage site [1] [7]. Research using Z-Val-Lys-Met-AMC demonstrated that cathepsin B exhibits significant β-secretase-like activity, efficiently cleaving the wild-type β-secretase site sequence found in the majority of sporadic AD patients . Cathepsin B's kinetic efficiency towards the wild-type site surpasses that of BACE1, challenging the long-held view of BACE1 as the sole major neuronal β-secretase and positioning cathepsin B as a viable therapeutic target .
The interaction between Z-Val-Lys-Met-AMC and cathepsin B provides a robust model for kinetic characterization of β-secretase activity. Cathepsin B, a lysosomal cysteine protease, displays exceptional kinetic efficiency ((k{cat}/Km)) for cleaving this substrate at the Met-AMC bond, modeling cleavage at the APP β-secretase site. This high efficiency is attributed to favorable interactions between the substrate's P1 (Met), P2 (Lys), and P3 (Val) residues and the corresponding S1, S2, and S3 subsites within the cathepsin B active site cleft [5]. Crucially, studies using Z-Val-Lys-Met-AMC and related substrates have shown that pharmacological inhibition of cathepsin B reduces brain Aβ(40/42) levels and β-secretase activity in AD animal models expressing APP with the wild-type β-secretase site, correlating with improved memory function and reduced amyloid plaque pathology . This substrate has also been instrumental in revealing cathepsin B's ability to cleave APP isoforms containing isoaspartate at position 1, a modification found in AD brains, which BACE1 cannot efficiently process .
Table 2: Key Protease Targets and Functions of Z-Val-Lys-Met-AMC
Enzyme Target | Primary Activity Detected | Biological/Pathological Relevance | Key Research Finding Using Substrate |
---|---|---|---|
Proteasome (β5/β5i) | Chymotrypsin-like (CT-L) | Intracellular protein degradation; Cancer therapy target | Elevated basal CT-L activity correlates with PI sensitivity [6] |
Cathepsin B | β-Secretase-like | Aβ peptide generation; Alzheimer's disease pathogenesis | Cleaves wild-type β-site efficiently; target validation |
Amyloid A4GE | β-Secretase processing of APP | Production of amyloidogenic Aβ peptides | Detects β-secretase activity in secretory vesicles [7] |
Other Cysteine Protesases | Hydrolysis after hydrophobic residues | General proteolysis; lysosomal turnover | Specificity determined by S2 subsite interactions [6] [10] |
The cleavage of Z-Val-Lys-Met-AMC by cathepsin B exemplifies the Schechter-Berger model of protease-substrate interactions. In this model, the substrate amino acids N-terminal to the scissile bond are designated P1, P2, P3, etc., interacting with the enzyme's S1, S2, S3 subsites. For Z-Val-Lys-Met-AMC, the P1 residue is Methionine (Met), the P2 residue is Lysine (Lys), and the P3 residue is Valine (Val). Cathepsin B possesses a relatively spacious S2 pocket that favorably accommodates the long, positively charged side chain of Lys (P2). This interaction is a major determinant of the substrate's high affinity and efficient turnover ((k{cat}/Km)) by cathepsin B [6]. The S1 pocket, which accommodates the P1 Met side chain, exhibits broad specificity but favors hydrophobic residues. The P3 Val residue (hydrophobic) interacts with the more open S3 subsite. The Z-group (benzyloxycarbonyl) mimics a hydrophobic peptide chain extending beyond P3, enhancing binding through interactions with distal enzyme subsites. This intricate network of subsite interactions underscores the substrate's specificity for cysteine proteases like cathepsin B with preferences for basic residues at P2 and hydrophobic residues at P1 and P3. Comparative structural analyses highlight convergent evolution between the Clp protease core in some organisms and the eukaryotic 26S proteasome, revealing shared principles in chambered protease architecture that influence substrate access and cleavage mechanisms [6] [10].
Z-Val-Lys-Met-AMC hydrolysis demonstrates distinct efficiency profiles when exposed to different proteolytic systems, reflecting their intrinsic specificities and physiological roles. Its primary application lies in assessing the chymotrypsin-like activity of the constitutive proteasome (c20S) and immunoproteasome (i20S) within the cytosol and nucleus. This activity is typically measured as the fraction inhibitable by specific proteasome inhibitors like MG132 [8]. Comparative studies using this substrate have shown that cathepsin B within the lysosomal/endosomal system exhibits significantly higher catalytic efficiency ((k{cat}/Km)) for cleaving Z-Val-Lys-Met-AMC than the proteasome's constitutive CT-L activity. This reflects cathepsin B's role as a major processor of this sequence motif. Furthermore, research in regulated secretory vesicles (RSV), such as chromaffin granules, has utilized Z-Val-Lys-Met-AMC to detect and quantify A4GE/β-secretase activity responsible for generating Aβ peptides in a compartment distinct from the constitutive secretory pathway [7]. Studies on plant stress responses (e.g., herbicide-induced amino acid biosynthesis inhibition) also employ Z-Val-Lys-Met-AMC alongside other substrates (like Leu-Leu-Val-Tyr-AMC for CT-L activity) to monitor changes in proteasome activity relative to other protease classes (e.g., vacuolar processing enzymes - VPEs, papain-like cysteine proteases - PLCPs). These studies often reveal differential regulation; for instance, while some proteases are upregulated under stress to release amino acids, others like VPEs may be downregulated [8].
Table 3: Comparative Proteolytic Efficiency of Z-Val-Lys-Met-AMC
Proteolytic System/Pathway | Primary Enzyme Detected | Relative Hydrolysis Efficiency | Physiological Context |
---|---|---|---|
Lysosomal/Endosomal (Cathepsin B) | Cathepsin B | ++++ (Highest) | APP processing (Aβ generation); General lysosomal proteolysis |
Regulated Secretory Vesicles (RSV) | A4GE / β-Secretase | +++ | Aβ peptide generation in secretory pathway (Alzheimer's focus) |
Cytosolic/Nuclear Proteasome | 20S Core (β5 subunit) CT-L | ++ | Intracellular protein degradation; Anticancer drug target (PIs) |
Plant Proteasome (Stress) | 20S Core (β5 subunit) CT-L | + to ++ (Variable) | Protein turnover during amino acid deprivation stress [8] |
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